molecular formula C11H13BrN2O4S B8375163 N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide

N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide

Cat. No.: B8375163
M. Wt: 349.20 g/mol
InChI Key: KVNLAMBJJLUXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrN2O4S and its molecular weight is 349.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrN2O4S

Molecular Weight

349.20 g/mol

IUPAC Name

N-(2-bromoethyl)-2-nitro-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C11H13BrN2O4S/c1-2-8-13(9-7-12)19(17,18)11-6-4-3-5-10(11)14(15)16/h2-6H,1,7-9H2

InChI Key

KVNLAMBJJLUXJY-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCBr)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Allyl-2-nitro-benzenesulfonamide (570 mg, 2.35 mmol) is dissolved in DMF (5 mL) and then CsCO3 (920 mg, 2.82 mmol) and 1,2-dibromoethane (884 mg, 4.71 mmol) is added. The mixture is then microwaved for 30 min at 150° C., then filtered and the solid washed with EtOAc (30 mL). The organic is washed with Brine (20 mL) and then dried over Na2SO4 and then concentrated to dryness. HPLC (CH3CN/H2O/0.1% TFA) provides N-Allyl-N-(2-bromo-ethyl)-2-nitro-benzenesulfonamide (400 mg, 48%). MS-ES [M+H]+=351.1.
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CsCO3
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
884 mg
Type
reactant
Reaction Step Two

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